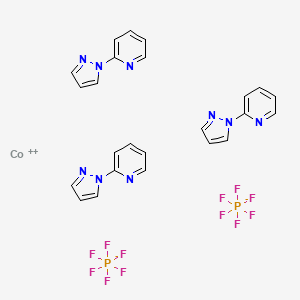
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate is synthesized through the coordination of cobalt(II) ions with pyrazole-pyridine type ligands. The reaction typically involves mixing cobalt(II) salts with the ligands in a suitable solvent, followed by the addition of hexafluorophosphate to precipitate the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale coordination chemistry techniques. The process ensures high purity and reproducibility, which are crucial for its application in photovoltaic devices .
Analyse Chemischer Reaktionen
Types of Reactions
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under specific conditions.
Reduction: The cobalt(II) center can be reduced back to cobalt(I) or cobalt(0) in the presence of strong reducing agents.
Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield FK 102 Co(III) PF6 salt .
Wissenschaftliche Forschungsanwendungen
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a redox electrolyte in DSSCs, enhancing the photovoltage and overall efficiency of the cells
Medicine: Investigated for use in medical devices that require stable redox-active materials.
Industry: Employed in the production of high-performance photovoltaic devices, particularly in indoor applications where low light levels are prevalent
Wirkmechanismus
The mechanism by which cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate exerts its effects involves the redox cycling of the cobalt center. In DSSCs, the cobalt(II) center is oxidized to cobalt(III) during the photoexcitation process, which helps in the regeneration of the dye and enhances the overall efficiency of the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
FK 209 Co(II) TFSI salt: Another cobalt-based redox electrolyte used in DSSCs.
FK 102 Co(III) PF6 salt: The oxidized form of cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate, used in similar applications
Uniqueness
This compound is unique due to its high purity, reproducibility, and performance in photovoltaic applications. It significantly increases photovoltage and device power output, especially under low light conditions .
Eigenschaften
IUPAC Name |
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H7N3.Co.2F6P/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;;2*1-7(2,3,4,5)6/h3*1-7H;;;/q;;;+2;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLELXRWOHQBFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21CoF12N9P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-Butyl3-Amino-6-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate Hydrochloride](/img/structure/B8204722.png)
![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B8204728.png)








![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)
